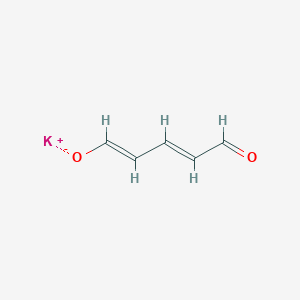
potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate
Übersicht
Beschreibung
Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate, also known as potassium oxopentadienolate, is a versatile and important compound in organic chemistry. It is a five-membered heterocyclic compound consisting of an oxygen and five carbon atoms linked together in a ring. It is an important synthetic intermediate used in the synthesis of various organic compounds and is also used as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Blood Pressure Regulation
Potassium Glutaconate has been used in research to study its effects on blood pressure. In a study, it was found that increased potassium intake through food or supplements as part of a controlled diet had an effect on blood pressure . However, there was a greater change in systolic blood pressure (SBP) over time by feeding baked/boiled potatoes compared with control .
Microcirculation
The same study also examined the effects of Potassium Glutaconate on microcirculation, specifically endothelial function . The results showed no significant differences among treatments for end-of-treatment BP, change in BP over time, or endothelial function .
Potassium and Sodium Retention
The research also looked at the effects of Potassium Glutaconate on potassium and sodium retention . It was found that potassium retention was highest with supplements .
Bioavailability of Potassium
Another study compared the bioavailability of potassium from potatoes with that from Potassium Glutaconate . The results showed that the bioavailability of potassium is as high from potatoes as from Potassium Glutaconate supplements .
Effects on Blood Pressure and Augmentation Index
The same study also examined the effects of the potassium source and dose on the change in blood pressure and augmentation index (AIx) . The results showed no significant differences in the change in blood pressure or AIx with the treatment source or dose .
Effects on Urinary Calcium and pH
Potassium Glutaconate has also been used in research to study its effects on urinary calcium and urine pH . The results of this research are not detailed in the search results.
Wirkmechanismus
Target of Action
Potassium Glutaconate, also known as “potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate” or “potassium;(1E,3E)-5-oxopenta-1,3-dien-1-olate”, is primarily targeted at maintaining the body’s potassium levels . Potassium is an essential nutrient and the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function .
Mode of Action
Potassium Glutaconate interacts with its targets by supplementing the body’s potassium levels. It is used to prevent hypokalemia in patients who would be at particular risk if hypokalemia were to develop, such as digitalis-treated patients with significant cardiac arrhythmias . It also serves as a treatment for decreased potassium levels .
Pharmacokinetics
Potassium Glutaconate is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The compound is primarily excreted through urine, with small amounts also excreted through the skin and feces .
Result of Action
The primary result of Potassium Glutaconate’s action is the prevention and treatment of hypokalemia . By supplementing the body’s potassium levels, it helps maintain normal cell function, especially in excitable cells such as skeletal muscles, the heart, and nerves .
Action Environment
The action, efficacy, and stability of Potassium Glutaconate can be influenced by various environmental factors. For instance, the rate of potassium intake and loss through renal excretion and/or loss from the gastrointestinal tract can affect the effectiveness of Potassium Glutaconate
Eigenschaften
IUPAC Name |
potassium;(1E,3E)-5-oxopenta-1,3-dien-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.K/c6-4-2-1-3-5-7;/h1-6H;/q;+1/p-1/b3-1+,4-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNDXJVXBGERCI-LMFJUDGVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=O)C=C[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C=O)\C=C\[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422149 | |
| Record name | Potassium Glutaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate | |
CAS RN |
40418-44-8 | |
| Record name | Potassium Glutaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















